methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1448060-80-7
VCID: VC4363003
InChI: InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15)
SMILES: COC(=O)NCCN1C=CC(=N1)C(F)(F)F
Molecular Formula: C8H10F3N3O2
Molecular Weight: 237.182

methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

CAS No.: 1448060-80-7

Cat. No.: VC4363003

Molecular Formula: C8H10F3N3O2

Molecular Weight: 237.182

* For research use only. Not for human or veterinary use.

methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate - 1448060-80-7

Specification

CAS No. 1448060-80-7
Molecular Formula C8H10F3N3O2
Molecular Weight 237.182
IUPAC Name methyl N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate
Standard InChI InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15)
Standard InChI Key NPDRUWFPQZSVTA-UHFFFAOYSA-N
SMILES COC(=O)NCCN1C=CC(=N1)C(F)(F)F

Introduction

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a trifluoromethyl group attached to the pyrazole ring adds significant chemical and biological interest due to its electron-withdrawing properties, which can enhance the stability and reactivity of the molecule.

Synthesis and Preparation

Pyrazoles are typically synthesized through condensation reactions involving hydazines and dicarbonyl compounds or their equivalents . For compounds like methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate, synthesis might involve multiple steps:

Step 1: Formation of the Pyrazole Core

  • This could involve reacting hydazine derivatives with appropriate aldehydes or ketones under acidic conditions.

Step 2: Introduction of Trifluoromethylation

  • Methods for introducing CF₃ groups often involve fluorinated reagents like trifluoroacetic acid derivatives or specialized CF₃ transfer agents .

Step 3: Carbamate Formation

  • Involves reaction with chloroformates or other carbamating agents under basic conditions.

Reagent/ConditionReaction TypeProduct Stage
Hydazine + Aldehyde/KetoneCondensationPyrazole Core
Trifluoroacetic Acid DerivativeSubstitutionTrifluoropyrazole
Chloroformate + BaseCarbamationFinal Product

Biological Activities

Pyrazoles have been explored for various biological activities due to their structural versatility:

Anticancer Activity

Certain pyazole derivatives have shown cytotoxic effects against cancer cell lines . The presence of electron-withdrawing groups like CF₃ can potentially enhance these activities by altering cellular interactions.

Agricultural Uses

Compounds similar to this one might be used as intermediates in agricultural chemicals due to their stability and reactivity profiles .

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